molecular formula C15H23F2N3O3 B7092212 3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide

3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide

Cat. No.: B7092212
M. Wt: 331.36 g/mol
InChI Key: QLLKXJIQTRGRQP-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoroethoxy group, an ethylimidazolyl group, and an oxanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Difluoroethoxy Intermediate: This step involves the reaction of a suitable alcohol with a fluorinating agent under controlled conditions to introduce the difluoroethoxy group.

    Synthesis of the Ethylimidazolyl Intermediate: This involves the alkylation of imidazole with an ethylating agent.

    Coupling Reactions: The final step involves coupling the difluoroethoxy and ethylimidazolyl intermediates with an oxanyl group under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and specificity for certain molecular targets.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2N3O3/c1-2-20-7-6-18-15(20)14-11(4-3-8-23-14)19-13(21)5-9-22-10-12(16)17/h6-7,11-12,14H,2-5,8-10H2,1H3,(H,19,21)/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLKXJIQTRGRQP-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)CCOCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NC(=O)CCOCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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